molecular formula C11H14O2 B3145001 3-Isobutyl-benzoic acid CAS No. 565450-43-3

3-Isobutyl-benzoic acid

Cat. No. B3145001
CAS RN: 565450-43-3
M. Wt: 178.23 g/mol
InChI Key: CKRIXBYUPYKARN-UHFFFAOYSA-N
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Description

3-Isobutyl-benzoic acid, also known as isobutyl benzoate , is an organic compound with the chemical formula C11H14O2 . It falls within the class of alkyl benzoates, which serve various functions in cosmetics, including fragrance ingredients, skin-conditioning agents, preservatives, solvents, and plasticizers .


Molecular Structure Analysis

The molecular structure of isobutyl benzoate consists of a benzene ring (benzoic acid portion) attached to an isobutyl group. The isobutyl group comprises a branched chain of four carbon atoms (CH3-CH(CH3)-CH2-CH3), which is linked to the carboxylic acid group of benzoic acid . The ester linkage is represented as follows:

Scientific Research Applications

Gut Function Regulation

Benzoic acid, which shares structural similarities with 3-Isobutyl-benzoic acid, is widely recognized for its antibacterial and antifungal preservative qualities in food and feeds. Research indicates its potential to enhance gut health by regulating digestion, absorption, barrier functions, enzyme activity, redox status, immunity, and microbiota. Appropriate levels of benzoic acid can promote gut function, while excessive amounts may compromise gut health. This underscores the need for further exploration into how structurally similar compounds like 3-Isobutyl-benzoic acid could impact physiological functions, particularly in the context of gut health (Mao et al., 2019).

Metabolic and Dosimetric Variations

The pharmacokinetic properties of benzoic acid have been extensively modeled across different species, including humans, to understand its metabolism and dosimetric variations. Such studies, which also relate closely to compounds like 3-Isobutyl-benzoic acid, help in assessing the implications of dietary exposures to benzoates and reducing interspecies uncertainty factors in toxicological assessments (Hoffman & Hanneman, 2017).

Synthesis and Potential Drug Development

A novel salicylic acid derivative, 2-((3-(Chloromethyl)-benzoyl)oxy)benzoic acid, demonstrates the potential of benzoic acid derivatives in drug development. This compound shows promise as an alternative to acetylsalicylic acid, with preliminary assessments indicating specificity, toxicity profiles, and analgesic, anti-inflammatory, and antiplatelet activities. Such research suggests that derivatives of benzoic acid, including 3-Isobutyl-benzoic acid, could be explored further for their drug development potential (Tjahjono et al., 2022).

Metal Interaction Studies

Investigations into how metals influence the electronic systems of biologically significant molecules, including benzoic acid derivatives, have revealed important insights. These studies, using techniques like FT-IR, UV/visible spectroscopy, and quantum mechanical calculations, help understand metal-ligand interactions. Such research could be pivotal in exploring the complex interactions between 3-Isobutyl-benzoic acid and metals, potentially unlocking new applications in biochemistry and pharmacology (Lewandowski et al., 2005).

Environmental and Health Standards

Research on benzoic acid and sodium benzoate has led to reevaluation of maximum permissible concentrations in water, highlighting the importance of adjusting regulatory standards based on modern data. This work underscores the significance of ongoing assessment of chemical compounds, including 3-Isobutyl-benzoic acid, for environmental safety and public health (Zholdakova et al., 2021).

Mechanism of Action

Target of Action

3-Isobutyl-benzoic acid, also known as 3-(2-methylpropyl)benzoic acid, is a derivative of alkylbenzenes . Alkylbenzenes are known to undergo oxidation at the benzylic position, which is the carbon atom attached to the aromatic ring . This position is particularly reactive, making it a primary target of the compound .

Mode of Action

The compound interacts with its targets through a process known as benzylic oxidation . When heated with aqueous potassium permanganate (KMnO4) under acidic conditions, alkylbenzenes like 3-Isobutyl-benzoic acid are oxidized to benzoic acids . This reaction occurs as long as the alkyl group contains at least one hydrogen at the benzylic position .

Biochemical Pathways

The oxidation of alkylbenzenes to benzoic acids is a key step in the biochemical pathway involving these compounds . This process affects the downstream effects of the compound, leading to the formation of benzoic acids from alkylbenzenes .

Pharmacokinetics

The compound’s reactivity at the benzylic position suggests that it may be readily metabolized in the body .

Result of Action

The primary result of the action of 3-Isobutyl-benzoic acid is the oxidation of the alkylbenzene to a benzoic acid . This transformation occurs at the benzylic position and results in a one-carbon carboxyl group . The product of this reaction is a benzoic acid molecule .

Action Environment

The action of 3-Isobutyl-benzoic acid is influenced by environmental factors such as temperature and acidity . The oxidation reaction requires heat and acidic conditions to proceed . Additionally, the stability of the compound and its efficacy in undergoing the oxidation reaction may be affected by these factors .

properties

IUPAC Name

3-(2-methylpropyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2/c1-8(2)6-9-4-3-5-10(7-9)11(12)13/h3-5,7-8H,6H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKRIXBYUPYKARN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=CC(=CC=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Isobutyl-benzoic acid

Synthesis routes and methods

Procedure details

94A (1.07 g, 5.5 mmol) was suspended in EtOH (10 mL) and aqueous NaOH (1 M, 20 mL) and was heated to 80° C. for forty-five minutes. Upon cooling to room temperature, the solution was acidified with HCl (conc.), was cooled to 0° C., and was filtered. The white crystalline precipitate was dried under vacuum (262 mg, 27%). NMR 1H (ppm, CDCl3): 7.94-7.89 (m, 2H), 7.39-7.33 (m, 2H), 2.53 (d, J3=7.2 Hz, 2H), 1.94-1.85 (m, 1H), 0.90 (t, J3=6.6 Hz, 6H).
Name
Quantity
1.07 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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